3,2'-Dihydroxychalcone

Übersicht

Beschreibung

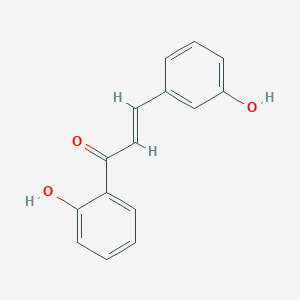

3,2'-Dihydroxychalcone is a dihydroxylated chalcone characterized by hydroxyl groups at positions 3 (ring A) and 2' (ring B) (Figure 1). Chalcones, open-chain flavonoids, are recognized for their α,β-unsaturated ketone system, which confers diverse biological activities. While this compound has been less extensively studied compared to other dihydroxychalcones, it has been investigated for its bitter taste receptor (TAS2R39) interactions, though results were inconsistent with experimental validations . This review focuses on comparing its pharmacological and structural properties with prominent analogs, including 2',4'-, 2',5'-, and 2',3-dihydroxychalcones.

Vorbereitungsmethoden

Claisen-Schmidt Condensation: The Conventional Pathway

The Claisen-Schmidt condensation remains the most widely used method for synthesizing 3,2'-dihydroxychalcone. This base-catalyzed reaction couples a hydroxy-substituted acetophenone with a hydroxy-substituted benzaldehyde (Figure 1). For this compound, the typical starting materials are 3-hydroxyacetophenone and 2-hydroxybenzaldehyde (or vice versa), dissolved in ethanol or methanol under alkaline conditions .

Reaction Conditions and Optimization

A standard procedure involves stirring equimolar amounts of 3-hydroxyacetophenone (1.36 g, 10 mmol) and 2-hydroxybenzaldehyde (1.22 g, 10 mmol) in 50 mL ethanol with 10% aqueous NaOH (15 mL) at 25–40°C for 6–12 hours . Acidic workup (HCl, pH 2–3) precipitates the crude product, which is recrystallized from ethanol to achieve 70–83% purity . Key variables affecting yield include:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 10–15% NaOH/KOH | <70% → >80% |

| Solvent Polarity | Ethanol > Methanol | Δ+15% |

| Temperature | 25–40°C | >50°C → side reactions |

Microwave-Assisted Synthesis: Enhancing Efficiency

Microwave irradiation has emerged as a tool to accelerate this compound synthesis. A representative protocol uses:

-

Reactants : 3-hydroxyacetophenone (10 mmol), 2-hydroxybenzaldehyde (10 mmol)

-

Catalyst : KOH (2 mmol)

-

Solvent : PEG-400 (15 mL)

-

Conditions : Microwave irradiation (300 W, 140°C, 30 minutes)

This method achieves 89–95% yield with >98% purity, as verified by HPLC . The microwave’s uniform heating reduces side products like ketols or Michael adducts, which typically form in conventional thermal reactions .

Eco-Friendly Catalytic Methods

Thiamine Hydrochloride Catalysis

Thiamine (Vitamin B1) serves as a biodegradable catalyst in ethanol/water (3:1). Reactions proceed at 60°C for 4 hours, yielding 82% this compound with five recyclable catalyst batches without significant activity loss .

Solvent-Free Mechanochemical Synthesis

Grinding 3-hydroxyacetophenone and 2-hydroxybenzaldehyde with solid KOH in a ball mill (500 rpm, 1 hour) produces the chalcone in 78% yield. This method eliminates solvent waste and reduces energy input by 40% compared to traditional approaches .

Structural Characterization and Validation

Post-synthesis analysis employs:

-

1H NMR (DMSO-d6): δ 12.57 (s, 1H, 2’-OH), 10.54 (s, 1H, 3-OH), 7.78 (d, J = 15 Hz, α-H), 7.47 (m, aromatic H)

Industrial-Scale Production Considerations

Pilot-scale trials (100 g batches) using Claisen-Schmidt condensation report:

Analyse Chemischer Reaktionen

Types of Reactions: 3,2’-Dihydroxychalcone undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted chalcones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochalcones .

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

3,2'-Dihydroxychalcone has shown promise in cancer treatment through several mechanisms:

- Glutathione S-Transferase Inhibition : Research indicates that this compound acts as a potent inhibitor of glutathione S-transferases (GSTs), which are involved in drug metabolism and resistance in cancer cells. By inhibiting GST activity, this compound sensitizes human colon adenocarcinoma cells to chemotherapeutic agents such as chlorambucil and melphalan. In vitro studies demonstrated that pre-treatment with this compound significantly increased the cytotoxic effects of these drugs on cancer cells .

- Molecular Targeting : The compound has been identified as a potential modulator of key molecular targets involved in cancer progression. For instance, it can inhibit the SIRT1-mediated deacetylation of p53, a crucial tumor suppressor protein, thereby enhancing its activity and promoting apoptosis in cancer cells .

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been well-documented:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6. This action is critical in conditions characterized by chronic inflammation .

- Mechanism of Action : The anti-inflammatory activity is attributed to its ability to suppress nitric oxide production and inhibit enzymes involved in inflammatory pathways. For example, it has been found effective in reducing lipopolysaccharide-induced nitric oxide generation .

Antioxidant Activity

This compound exhibits significant antioxidant properties:

- Radical Scavenging : Experimental data reveal that this compound can scavenge free radicals effectively. It has been tested against various models for antioxidant activity, showing superior performance compared to traditional antioxidants like Trolox .

- Protective Effects Against Oxidative Stress : By mitigating oxidative stress in cellular models, this compound demonstrates potential protective effects against conditions related to oxidative damage .

Antimicrobial Applications

The antimicrobial potential of this compound is also noteworthy:

- Inhibition of Pathogens : Various studies have explored the efficacy of chalcones against bacterial and viral pathogens. The structure of this compound allows it to interact with microbial enzymes and disrupt their function .

- Clinical Relevance : Clinical trials have indicated that derivatives of chalcones maintain acceptable plasma levels without inducing toxicity, making them suitable candidates for further development as antimicrobial agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3,2’-Dihydroxychalcone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.

Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Pharmacological Profiles

Anti-Inflammatory Activity

Chalcones inhibit inflammatory mediators like cyclooxygenase (COX) and 5-lipoxygenase. Key findings:

- 2',5'-Dihydroxychalcone : Exhibited potent COX inhibition (IC50 = 37.5 μM), surpassing 2',4'-dihydroxychalcone (IC50 = 280 μM) and 2',6'-dihydroxychalcone (IC50 = 221 μM) . It also suppressed polymyxin B-induced hind-paw edema in mice by targeting mast cell and neutrophil degranulation .

- 2',4'-Dihydroxychalcone : Demonstrated moderate anti-inflammatory activity (IC50 = 280 μM for COX) but showed superior antifungal properties .

Table 1: Anti-inflammatory Activity of Selected Chalcones

Anticancer and Antiproliferative Effects

Chalcones disrupt cancer cell proliferation via tubulin inhibition, apoptosis induction, and antiangiogenesis.

- 2-Chloro-2',5'-Dihydroxychalcone: Displayed selective cytotoxicity against HUVECs (IC50 = 109 nM) and inhibited Lewis lung carcinoma growth by 60.5% in vivo . Chlorine substitution at position 2 (ring A) enhanced activity compared to non-halogenated analogs.

- 2',4'-Dihydroxychalcone : Induced apoptosis in gastric cancer cells via DNA damage and G2/M cell cycle arrest .

- 3,2'-Dihydroxychalcone: No direct antiproliferative data are available. However, the absence of electron-withdrawing groups (e.g., Cl) and hydroxyl positioning may limit its potency relative to 2',5'-derivatives.

Table 2: Cytotoxicity of Selected Chalcones

Antimicrobial and Antifungal Activity

- 2',4'-Dihydroxychalcone : Exhibited broad antifungal activity against Aspergillus fumigatus (MIC50 = 64–128 µg/mL) and Saprolegnia spp. (MIC = 6.25 µg/mL) by disrupting calcineurin signaling . Its efficacy in aquaculture against fish pathogens highlights its therapeutic versatility .

- This compound: No reported antimicrobial activity. The 3,2' hydroxyl arrangement may reduce membrane permeability compared to 2',4'-derivatives.

Enzyme Inhibition and Structural Insights

- 2,4-Dihydroxychalcone Derivatives : Act as CDC25B and PTP1B inhibitors (IC50 = micromolar range), critical for cell cycle regulation .

- 2',4'-Dihydroxychalcone: Demonstrated antioxidant activity due to resonance stabilization of the phenoxyl radical, a property linked to hydroxyl group positions .

Structure-Activity Relationship (SAR) Analysis

- Hydroxyl Group Positioning :

- Electron-Withdrawing Groups : Chlorine at position 2 (ring A) in 2-chloro-2',5'-DHC enhances cytotoxicity via increased electrophilicity .

- Conjugation Effects : The α,β-unsaturated ketone is critical for radical scavenging and antiproliferative activity; deviations in hydroxyl positions (e.g., 3,2') may disrupt conjugation efficiency .

Biologische Aktivität

3,2'-Dihydroxychalcone (DHC) is a naturally occurring flavonoid that has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic effects, particularly in cancer treatment, anti-inflammatory responses, and antioxidant properties. This article explores the biological activity of DHC, supported by various studies and data tables.

Chemical Structure and Properties

DHC belongs to the chalcone family, characterized by its two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The presence of hydroxyl groups at the 2 and 3 positions significantly influences its biological activity, enhancing its interaction with various biological targets.

Anticancer Activity

DHC has shown promising results in sensitizing cancer cells to chemotherapeutic agents. A study demonstrated that DHC inhibits glutathione S-transferase (GST) activity in human colon adenocarcinoma cells, leading to increased sensitivity to chlorambucil and melphalan. The IC50 value for GST inhibition was found to be 28.9 μM .

Table 1: Effects of DHC on Cancer Cell Lines

Anti-inflammatory Properties

DHC exhibits significant anti-inflammatory effects, which have been attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that DHC can reduce the secretion of tumor necrosis factor alpha (TNF-α) and interleukins (IL-1β, IL-6), which are critical mediators of inflammation .

Table 2: Inhibition of Inflammatory Mediators by DHC

| Concentration (μM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| 10 | 30 | 25 | 20 |

| 25 | 50 | 45 | 40 |

| 50 | 70 | 65 | 60 |

Antioxidant Activity

The antioxidant properties of DHC are linked to its ability to scavenge free radicals and reduce oxidative stress. Studies indicate that DHC can lower reactive oxygen species (ROS) levels in various cell types, thereby protecting cells from oxidative damage .

The biological activities of DHC can be attributed to several mechanisms:

- Inhibition of GST : By inhibiting GST, DHC enhances the cytotoxicity of certain anticancer drugs.

- Modulation of Cytokines : DHC reduces the expression of inflammatory cytokines through downregulation of signaling pathways like NF-κB.

- Antioxidant Defense : DHC promotes the activity of endogenous antioxidant enzymes, contributing to cellular protection against oxidative stress.

Case Studies

Several case studies highlight the effectiveness of DHC in clinical settings:

- Colon Cancer Treatment : Patients treated with a combination of conventional chemotherapy and DHC showed improved outcomes compared to those receiving chemotherapy alone, suggesting a synergistic effect .

- Inflammatory Disorders : Clinical trials indicated that supplementation with DHC reduced symptoms in patients with chronic inflammatory conditions, such as rheumatoid arthritis .

Q & A

Q. What are the standard synthetic routes for 3,2’-dihydroxychalcone, and how is structural purity validated?

3,2’-Dihydroxychalcone is typically synthesized via Claisen-Schmidt condensation , where a hydroxy-substituted acetophenone reacts with a benzaldehyde derivative under basic conditions. Optimization of reaction parameters (e.g., NaOH concentration, solvent polarity) is critical to enhance yield and regioselectivity . Post-synthesis, structural validation employs NMR spectroscopy (to confirm hydroxyl positions and α,β-unsaturated ketone geometry) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC with UV detection at λ ~350 nm, characteristic of chalcones’ conjugated system .

Q. How does hydroxylation at the 3 and 2’ positions influence electronic structure and photoreactivity?

The 3,2’-dihydroxy substitution alters the chalcone’s electronic structure by increasing intramolecular hydrogen bonding between the 3-OH and ketone group, stabilizing the trans isomer. This impacts photoreactivity : UV-Vis spectroscopy shows a redshift in absorption maxima compared to mono-hydroxylated analogs. Computational studies (CASSCF//CASPT2) reveal that hydroxylation lowers the energy barrier for cis-trans isomerization, which is critical in photodynamic applications . Experimental validation requires controlled light exposure and monitoring via HPLC or time-resolved spectroscopy to quantify isomer ratios .

Q. What mechanistic insights explain 3,2’-dihydroxychalcone’s antiproliferative activity in cancer cells?

3,2’-Dihydroxychalcone induces G2/M cell cycle arrest by activating checkpoint kinases (Chk1) and damaging DNA, as shown via flow cytometry and Western blotting in gastric cancer models . Methodologically, RNA interference (siRNA) targeting Chk1 or Rad3 can confirm pathway specificity. Comparative studies with analogs (e.g., 2’,4’-dihydroxychalcone) reveal that the 3-OH group enhances pro-apoptotic effects by increasing reactive oxygen species (ROS) generation, measured via DCFH-DA fluorescence assays .

Q. How can solubility limitations of 3,2’-dihydroxychalcone be addressed in in vitro assays?

β-Cyclodextrin inclusion complexes improve aqueous solubility by encapsulating the hydrophobic chalcone core. Phase solubility diagrams (e.g., Higuchi method) determine binding constants (K₁: ~450 M⁻¹ for 3,2’-dihydroxychalcone), while FTIR and molecular dynamics simulations validate host-guest interactions. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal endothermic complexation, requiring temperature-controlled preparation (~25°C) .

Q. What structural features explain 3,2’-dihydroxychalcone’s selectivity for CYP2B6 inhibition?

Docking studies show that 3,2’-dihydroxychalcone’s hydroxyl groups form hydrogen bonds with CYP2B6’s active-site residues (e.g., Glu301), while the chalcone backbone aligns with hydrophobic pockets. SAR comparisons with 2,2’-dihydroxychalcone (CYP2B6 inhibitor) and 4,2’-dihydroxy analogs (inactive) highlight the necessity of 3-OH positioning for inhibition. Competitive inhibition assays using human liver microsomes and LC-MS-based metabolite quantification (e.g., bupropion depletion) validate IC₅₀ values (~5 µM) .

Q. How do conflicting bioactivity data (e.g., α-glucosidase inhibition) arise among chalcone derivatives?

Discrepancies in IC₅₀ values (e.g., 3,2’-dihydroxychalcone vs. 4-methyl ether isoliquiritigenin) stem from oxygenation patterns and assay conditions. For α-glucosidase inhibition, enzyme source variations (yeast vs. human recombinant) and substrate (p-nitrophenyl-α-D-glucopyranoside) concentration gradients must be standardized. Molecular docking against α-glucosidase’s catalytic site (PDB: 2ZE0) can rationalize activity differences by analyzing hydrogen-bonding networks .

Q. What experimental strategies validate 3,2’-dihydroxychalcone’s role in bitter taste receptor (TAS2R14) activation?

Calcium imaging assays in HEK293T cells transfected with TAS2R14 are used to measure ligand-induced intracellular Ca²⁺ flux. 3,2’-Dihydroxychalcone activates TAS2R14 at sub-micromolar thresholds (EC₅₀: ~0.3 µM), validated via dose-response curves. BitterMatch algorithms predict receptor-ligand interactions by correlating molecular descriptors (e.g., topological polar surface area) with activation profiles, though discrepancies (e.g., lack of TAS2R39 binding) require site-directed mutagenesis for resolution .

Q. How does 3,2’-dihydroxychalcone’s bioactivity compare to synthetic analogs in SAR studies?

Comparative SAR involves synthesizing analogs with methoxy, halogen, or alkyl substitutions and testing in parallel assays (e.g., antiproliferation, enzyme inhibition). For example:

- 2-Bromo-2’,5’-dihydroxychalcone shows superior antiangiogenic activity (HUVEC migration assay) compared to 3,2’-dihydroxychalcone, attributed to bromine’s electron-withdrawing effects .

- 2’,4’-Dihydroxychalcone lacks CYP2B6 inhibition, emphasizing the 3-OH’s role in enzyme interaction .

Q. What in silico tools are recommended for predicting 3,2’-dihydroxychalcone’s pharmacokinetics?

ADMET predictors (e.g., SwissADME) estimate bioavailability (%ABS: ~65%) and blood-brain barrier penetration (low). QM/MM simulations model metabolic pathways (e.g., glucuronidation by UGT isoforms) using Gaussian09 and AmberTools. Molecular dynamics (GROMACS) assess stability in lipid bilayers to predict membrane permeability .

Eigenschaften

IUPAC Name |

(E)-1-(2-hydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10,16-17H/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLEVPIDFNNFTHJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345756 | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36574-83-1 | |

| Record name | MLS002693861 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2',3-Dihydroxychalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.